Tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate
Description
Tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at position 1, a methyl substituent at position 2, and a sulfanyl (thiol, -SH) group at position 4. Its molecular formula is C₁₁H₂₁NO₂S, with a molecular weight of 255.36 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The Boc group provides steric bulk and stability, while the sulfanyl group introduces nucleophilic and redox-active properties. This compound is typically employed as an intermediate in pharmaceutical synthesis, leveraging its functional groups for further derivatization .
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-8-7-9(15)5-6-12(8)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |
InChI Key |
VMYQICBYCQSTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Mercapto Group: The mercapto group (-SH) can be introduced via thiolation reactions, where a thiol reagent is reacted with a suitable precursor.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Piperidine Derivatives: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
Scientific Research Applications
4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The piperidine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate and analogous piperidine derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Differences:
Reactivity: The sulfanyl group in the target compound enables nucleophilic thiol-ene reactions or disulfide formation, whereas the chloro-oxoethyl group in ’s compound is electrophilic, favoring substitutions (e.g., with amines or alcohols). The aminomethyl group () participates in amide couplings or acid-base reactions .
Hydrogen Bonding and Solubility: The sulfanyl group (-SH) acts as a weak hydrogen bond donor compared to the hydroxymethyl (-CH₂OH) group in the pyrrolidine derivative (), which forms stronger H-bonds, enhancing aqueous solubility. The aminomethyl group (-CH₂NH₂) offers basicity and H-bond donor/acceptor versatility .
The chloro-oxoethyl group () may hydrolyze under basic conditions .
Applications: The target compound’s sulfanyl group is critical in prodrug design (e.g., disulfide-linked therapeutics) or enzyme inhibition (e.g., cysteine protease inhibitors). The aminomethyl variant () is more suited for peptide mimetics, while the hydroxymethyl-pyrrolidine () is ideal for chiral catalysts or polar pharmacophores .
Biological Activity
Tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the available literature on its biological activity, including pharmacological effects, metabolic stability, and toxicity profiles.
- Chemical Formula : C11H19NO3S
- Molecular Weight : 213.27 g/mol
- CAS Number : 181269-69-2
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Studies have shown that compounds with sulfanyl groups can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .
- CYP Enzyme Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. It was found not to inhibit major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions .
- Toxicity Profile : The compound is classified under acute toxicity categories for oral and dermal exposure (Category 4), indicating moderate toxicity levels . The specific hazard statements highlight risks associated with ingestion and skin contact.
Metabolic Stability
Metabolic stability is a critical factor influencing the pharmacokinetics of therapeutic agents. Tert-butyl groups are often associated with metabolic lability; however, modifications to the structure can enhance stability:
- In Vitro Studies : Research has demonstrated that replacing the tert-butyl group with more stable moieties can significantly improve metabolic stability in liver microsomes from rats and humans . Such modifications lead to a decrease in clearance rates, enhancing the compound's bioavailability.
Case Studies
- Study on Metabolic Pathways : A study conducted on various derivatives of piperidine derivatives demonstrated that modifications to the tert-butyl group resulted in varied metabolic pathways. The introduction of a sulfanyl group was shown to alter the metabolic fate of the compound favorably, leading to reduced hepatic clearance compared to traditional piperidine structures .
- Antioxidant Efficacy Evaluation : In vitro assays assessing antioxidant activity revealed that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants. This property suggests potential therapeutic applications in oxidative stress-related conditions .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO3S |
| Molecular Weight | 213.27 g/mol |
| Toxicity Classification | Acute toxicity (Category 4) |
| CYP Inhibition | None |
| Antioxidant Activity | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
